N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride
Description
N¹-(2-Methoxyphenyl)-beta-alaninamide hydrochloride is a synthetic organic compound characterized by a beta-alaninamide backbone substituted with a 2-methoxyphenyl group at the N¹ position. The 2-methoxy substitution on the phenyl ring may influence receptor binding affinity and selectivity, as seen in related compounds like 25X-NBOMe derivatives .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-N-(2-methoxyphenyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-9-5-3-2-4-8(9)12-10(13)6-7-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJQPMGOHOVIAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride typically involves the reaction of 2-methoxyaniline with beta-alanine in the presence of a coupling agent such as carbodiimide. The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: On an industrial scale, the production of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Types of Reactions:
Oxidation: N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenyl)-beta-alaninamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the beta-alanine moiety can interact with polar or charged regions. This dual interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The following table summarizes key structural and pharmacological differences between N¹-(2-methoxyphenyl)-beta-alaninamide hydrochloride and its analogs:
Key Findings
Substituent Position and Receptor Selectivity
- The 2-methoxyphenyl group in the target compound may confer distinct binding properties compared to the 4-methoxyphenyl analog. For example, 25C-NBOMe (4-chloro-2,5-dimethoxyphenyl) exhibits potent 5-HT2A agonism due to halogen and methoxy substitutions , while the 4-methoxy analog in N¹-(4-methoxyphenyl)-beta-alaninamide shows moderate 5-HT2C affinity .
- Piperazine-based compounds (e.g., HBK14) demonstrate dopamine receptor interactions, highlighting how backbone modifications (beta-alaninamide vs. piperazine) alter pharmacological profiles .
Toxicity Profile
- NBOMe derivatives (e.g., 25C-NBOMe) are associated with severe neurotoxicity and fatalities due to overstimulation of 5-HT2A receptors . In contrast, beta-alaninamide derivatives like N¹-(2-methoxyphenyl) lack documented toxicity, suggesting a safer profile.
Synthetic Accessibility
- Beta-alaninamide derivatives are synthesized via straightforward amidation reactions, as seen in and , whereas NBOMe compounds require multi-step substitutions on phenethylamine backbones .
Biological Activity
N~1~-(2-methoxyphenyl)-beta-alaninamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features that contribute to its biological activity. The presence of the 2-methoxyphenyl group is believed to enhance its interaction with biological targets, particularly in the central nervous system.
The compound exhibits several mechanisms of action that are crucial for its therapeutic potential:
- Monoamine Oxidase Inhibition : It acts as an inhibitor of monoamine oxidase (MAO), particularly MAO-B, which is implicated in the metabolism of neurotransmitters such as dopamine. Inhibition of MAO-B leads to increased levels of dopamine and reduced oxidative stress, which are beneficial in neurodegenerative conditions .
- Acetylcholinesterase Inhibition : The compound also inhibits acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. This inhibition enhances cholinergic transmission, which is often impaired in AD .
- Antioxidant Activity : this compound demonstrates significant antioxidant properties, reducing reactive oxygen species (ROS) generation and protecting neuronal cells from oxidative damage .
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic benefits:
In Vitro Studies
- Neuroprotective Effects : Research has shown that the compound protects SH-SY5Y neuroblastoma cells from H2O2-induced toxicity. It was found to significantly reduce cell death and maintain cellular viability under oxidative stress conditions .
- Enzyme Inhibition Assays : In enzyme inhibition assays, the compound exhibited potent inhibitory effects on hMAO-B and AChE with IC50 values indicating strong efficacy. For example, it showed an IC50 value of 0.037 mM against AChE, suggesting it could be a viable candidate for AD treatment .
In Vivo Studies
In vivo experiments conducted on male BALB/c mice demonstrated that administration of this compound resulted in significant cognitive improvements. These improvements were attributed to enhanced cholinergic activity and reduced neuroinflammation .
Data Summary Table
| Activity Type | Target Enzyme/Pathway | IC50 Value | Notes |
|---|---|---|---|
| MAO-B Inhibition | MAO-B | 0.037 mM | Enhances dopamine levels |
| AChE Inhibition | AChE | 0.071 mM | Improves cholinergic transmission |
| Antioxidant Activity | ROS Reduction | - | Protects against oxidative stress |
| Neuroprotection | SH-SY5Y Cells | - | Reduces H2O2-induced toxicity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N¹-(2-methoxyphenyl)-beta-alaninamide hydrochloride, and what analytical techniques validate its purity?
- Methodological Answer : Synthesis typically involves coupling 2-methoxyaniline with beta-alanine derivatives under peptide bond-forming conditions (e.g., EDC/HOBt). Post-synthesis, the hydrochloride salt is precipitated using HCl in anhydrous ether. Purity is validated via HPLC (≥95% purity) and structural confirmation via -/-NMR and high-resolution mass spectrometry (HRMS). Residual solvents are quantified using GC-MS .
Q. How does the solubility profile of this compound influence its experimental use in aqueous vs. organic systems?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and acidic buffers (pH <4). For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer to avoid precipitation. Solubility is temperature-dependent; sonication or gentle heating (≤40°C) may enhance dissolution .
Advanced Research Questions
Q. What strategies resolve contradictions in reported receptor binding affinities for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., radioligand choice, cell membrane preparation). Validate using orthogonal assays:
- Radioligand binding : Compare values in HEK-293 cells expressing cloned human receptors (e.g., α1-adrenergic, 5-HT).
- Functional assays : Measure cAMP accumulation or calcium flux to assess agonism/antagonism.
Replicate findings across multiple labs and standardize buffer conditions (e.g., 1 mM Mg, pH 7.4) .
Q. How can metabolic stability and major metabolites be characterized in hepatic models?
- Methodological Answer : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH cofactor at 37°C. Quench reactions at 0/30/60 mins with ice-cold acetonitrile. Analyze via LC-HRMS (e.g., Q-TOF) in positive ion mode. Major Phase I metabolites (e.g., demethylation, hydroxylation) are identified using software (e.g., MetaboLynx). Confirm with synthetic standards .
Q. What advanced analytical methods detect trace levels of this compound in environmental matrices?
- Methodological Answer : Use solid-phase extraction (SPE) with Oasis HLB cartridges for wastewater samples. Elute with methanol, concentrate under nitrogen, and analyze via LC-MS/MS (MRM mode). Key transitions: m/z 253 → 121 (quantifier) and 253 → 91 (qualifier). Limit of detection (LOD) <1 ng/L is achievable with isotopically labeled internal standards (e.g., -analog) .
Q. How does structural modification of the methoxyphenyl group affect pharmacological activity?
- Methodological Answer : Synthesize analogs with substituents (e.g., -Cl, -F) at the 3-/4-positions of the methoxyphenyl ring. Compare binding affinities using radioligand assays (e.g., -prazosin for α1-adrenoceptors). Molecular docking (e.g., AutoDock Vina) predicts interactions with receptor binding pockets. QSAR models correlate substituent electronic properties (Hammett σ) with activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
